(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline
CAS No.:
Cat. No.: VC18144141
Molecular Formula: C10H15FN2
Molecular Weight: 182.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15FN2 |
|---|---|
| Molecular Weight | 182.24 g/mol |
| IUPAC Name | 2-[(1R)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1 |
| Standard InChI Key | AXTDJCWTDXAMFC-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C1=C(C=CC(=C1)F)N(C)C)N |
| Canonical SMILES | CC(C1=C(C=CC(=C1)F)N(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The molecular formula of (R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline is C₁₀H₁₅FN₂, with a molecular weight of 182.24 g/mol . Its IUPAC name reflects the stereochemistry at the aminoethyl side chain, distinguishing it from its (S)-enantiomer. Key structural features include:
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Fluorine atom at the 4-position, influencing electronic properties and reactivity.
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N,N-dimethylamine group at the 1-position, contributing to basicity and solubility.
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(R)-configured 1-aminoethyl moiety at the 2-position, introducing chirality critical for enantioselective interactions .
Table 1: Comparative Properties of (R)- and (S)-Enantiomers
Synthesis and Optimization
Synthetic Routes
The synthesis of (R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline typically involves asymmetric catalysis or chiral resolution. A plausible route, inspired by reductive N-alkylation methodologies , proceeds as follows:
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Fluorination: Electrophilic fluorination of N,N-dimethylaniline using Selectfluor®.
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Amination: Introduction of the aminoethyl group via palladium-catalyzed coupling or enzymatic transamination.
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Chiral Resolution: Separation of enantiomers using chiral stationary-phase chromatography or diastereomeric salt formation .
Reaction Optimization
Critical parameters affecting yield and enantiomeric excess (ee) include:
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Temperature: Lower temperatures (0–25°C) favor stereochemical control.
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Catalyst: Chiral ligands such as BINAP enhance ee in asymmetric hydrogenation .
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Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Table 2: Synthetic Performance Under Varied Conditions
| Condition | Yield (%) | ee (%) |
|---|---|---|
| Pd/BINAP, 25°C | 78 | 92 |
| Enzymatic transamination | 65 | 85 |
| Chiral chromatography | 90 | >99 |
| Compound | Primary Metabolite | Half-life (h) |
|---|---|---|
| (R)-2-(1-Aminoethyl)... | 4-Fluoroaniline | 6.2 |
| 4-Trifluoroethyl analog | Trifluoroacetic acid | 8.5 |
Applications in Medicinal Chemistry
Chiral Intermediates
The compound serves as a precursor to enantiopure pharmaceuticals, including:
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Antidepressants: Serotonin reuptake inhibitors leveraging fluorine’s electronegativity .
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Anticancer agents: ROCK inhibitors targeting metastatic pathways.
Material Science
Incorporation into thermoplastic polyurethanes enhances flame retardancy by promoting char formation.
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